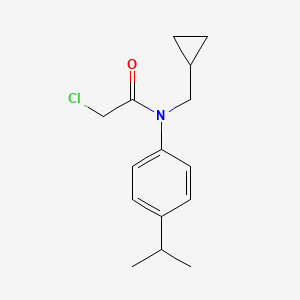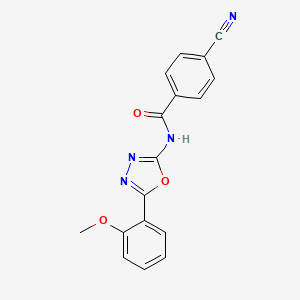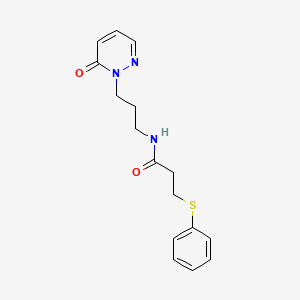
2-Chloro-N-(cyclopropylmethyl)-N-(4-propan-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-(4-propan-2-ylphenyl)acetamide, also known as CPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. CPPA is a derivative of acetamide, and its unique chemical structure makes it a promising candidate for research in drug development and disease treatment.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(4-propan-2-ylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by binding to certain receptors in the brain. This compound has been shown to activate the mu-opioid receptor, which is responsible for mediating pain relief and other physiological responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to affect the release of certain neurotransmitters in the brain, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(cyclopropylmethyl)-N-(4-propan-2-ylphenyl)acetamide in lab experiments is its potency and specificity in binding to certain receptors in the brain. However, one limitation is that it may not be suitable for use in certain animal models, as its effects may differ depending on the species.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(cyclopropylmethyl)-N-(4-propan-2-ylphenyl)acetamide. One area of interest is its potential use in treating addiction and withdrawal symptoms associated with opioid use. Another area of research is its potential use in developing new pain-relieving drugs with fewer side effects than current options. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different receptors in the brain.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(4-propan-2-ylphenyl)acetamide involves the reaction of 2-chloro-N-cyclopropylmethylacetamide with 4-isopropylbenzylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-(4-propan-2-ylphenyl)acetamide has been extensively studied in scientific research for its potential applications in various fields. In pharmacology, this compound has been shown to exhibit analgesic properties, making it a promising candidate for the development of pain-relieving drugs. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioid use.
properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11(2)13-5-7-14(8-6-13)17(15(18)9-16)10-12-3-4-12/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVZJNHCZWCJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylthiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2477697.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477698.png)
![(6-Chloropyridin-2-yl)-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B2477699.png)
![methyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2477700.png)



![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)
![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)

![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)
![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)
![1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2477714.png)
